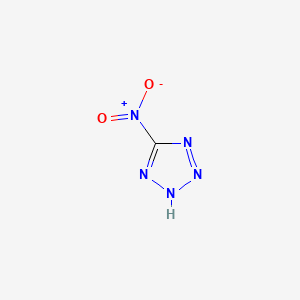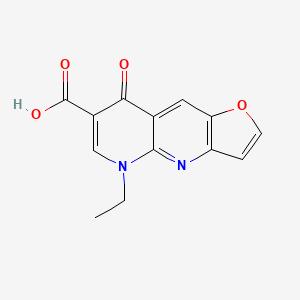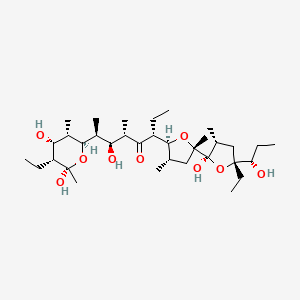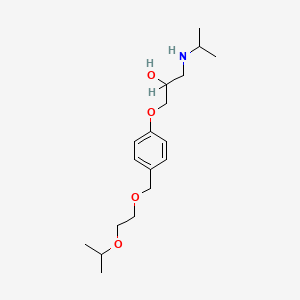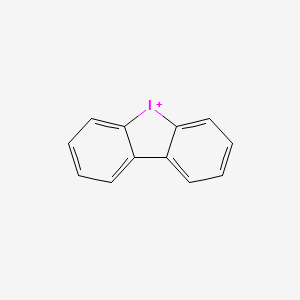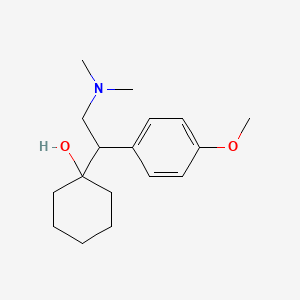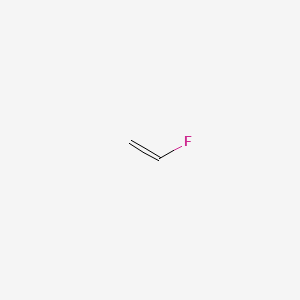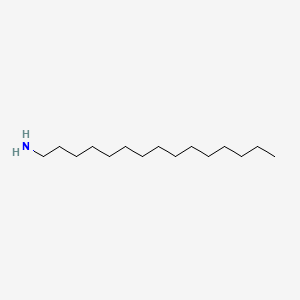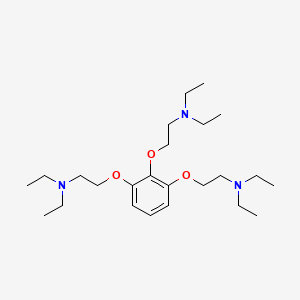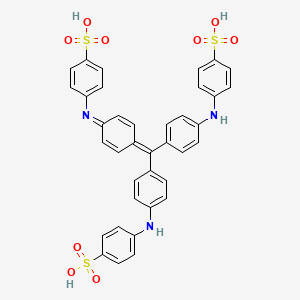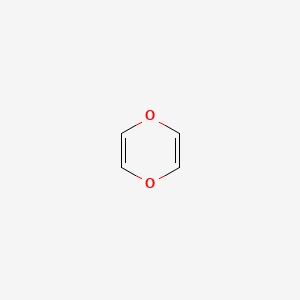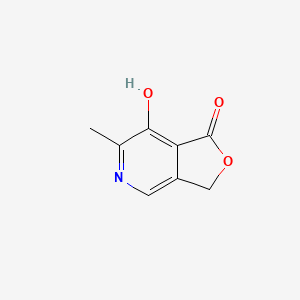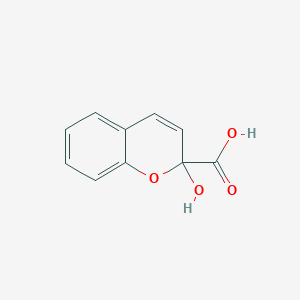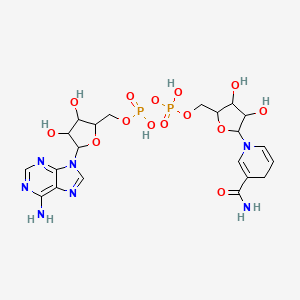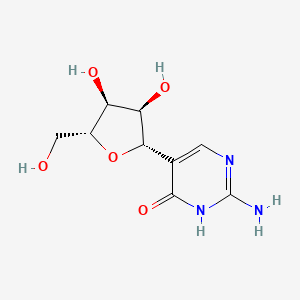
Pseudoisocytidine
Overview
Description
Synthesis Analysis
Pseudoisocytidine and its analogs have been synthesized through various methods, including the Witting reaction. Improvements in the synthesis process have led to higher yields of key intermediates, facilitating the exploration of its condensing conditions with guanidines and amidines (D. Ling & Ma Ling, 1993).
Molecular Structure Analysis
The molecular structure of pseudoisocytidine has been elucidated using techniques such as X-ray crystallography. This analysis has revealed details about its three-dimensional structure, including the conformations about the glycosyl bond and the pucker of the furanose ring, contributing to a deeper understanding of its molecular interactions (George I. Birnabaum, Kyoichi A. Watanabe, J. Fox, 1980).
Chemical Reactions and Properties
Pseudoisocytidine participates in unique chemical reactions due to its structure. It has shown antileukemic activity in vitro and in vivo against various lines of mouse leukemia. This activity is influenced by its interaction with cytidine but not with deoxycytidine or thymidine, indicating a specific chemical behavior that contributes to its biological effects (J. Burchenal et al., 1976).
Physical Properties Analysis
The tautomerism of pseudoisocytidine has been a subject of interest, with studies revealing the existence of two isomers and their equilibrium in solution. This tautomerism affects its physical properties, such as solubility and stability, which are crucial for its biological activity and pharmaceutical applications (L. Kan et al., 1999).
Chemical Properties Analysis
Pseudoisocytidine's chemical properties, including its reactivity and interactions with other molecules, have been explored to enhance its utility in medicinal chemistry. Its ability to form stable analogs and interact with DNA duplexes to form parallel triplex at neutral pH highlights its potential in designing oligonucleotides for targeting specific DNA sequences (Y. Hartono et al., 2017).
Scientific Research Applications
Cancer Research
- Field : Oncology
- Application : Pseudoisocytidine (ΨICyd) is a C-nucleoside with enhanced stability and resistance to enzymatic deamination when compared to 5-azacytidine and 1-β-d-arabinofuranosylcytosine . It has been used in clinical trials for cancer treatment .
- Method : Clinical trials were done using a daily intravenous injection for 5 consecutive days .
Stability of i-motif structures
- Field : Biochemistry
- Application : Pseudoisocytidine has been studied for its effect on the stability of i-motif structures .
- Method : The incorporation of pseudoisocytidine (psC), a neutral analogue of protonated cytidine, in i-motifs has been studied by spectroscopic methods .
- Results : Neutral psC:C base pairs can stabilize i-motifs at neutral pH, but the stabilization only occurs when psC:C base pairs are located at the ends of intercalated C:C+stacks .
Peptide Nucleic Acids (PNAs)
- Field : Biotechnology and Therapeutics
- Application : Pseudoisocytidine has been incorporated into triplex-forming peptide nucleic acids (PNAs) for applications in biotechnology and therapeutics .
- Method : The specific method of application or experimental procedure is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Enhanced Recognition of RNA Duplexes
- Field : Biotechnology and Therapeutics
- Application : Pseudoisocytidine has been incorporated into triplex-forming peptide nucleic acids (PNAs) for enhanced recognition of RNA duplexes .
- Method : The specific method of application or experimental procedure is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Role in Triplex-Forming Oligonucleotides
- Field : Biochemistry
- Application : Pseudoisocytidine (ΨC) is a synthetic cytidine analogue that can target DNA duplex to form parallel triplex at neutral pH . It has mainly two tautomers, of which only one is favorable for triplex formation .
- Method : The effect of sequence on ΨC tautomerization was investigated using λ-dynamics simulation, which takes into account transitions between states . In vitro binding experiments were also performed with sequences containing ΨC .
- Results : The neighboring methylated or protonated cytidine promotes the formation of the favorable tautomer, whereas the neighboring thymine or locked nucleic acid has a poor effect, and consecutive ΨC has a negative influence . The deleterious effect of consecutive ΨC in a triplex formation was confirmed using in vitro binding experiments .
Modified Nucleoside Triphosphates in Bacterial Research
- Field : Microbiology
- Application : Pseudoisocytidine has been used in bacterial research for in vitro and live-cell applications . It has been used to probe bacterial enzymatic mechanisms, develop novel genetic material, and engineer drugs and proteins with new functionalities .
- Method : The specific method of application or experimental procedure is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
The possibility of increasing the stability of the i-motif at physiological conditions has attracted much attention in recent years . Pseudoisocytidine, a neutral analogue of protonated cytidine, has been studied for its potential to stabilize i-motifs at neutral pH . This research could lead to new developments in the field of nanotechnology and medical applications .
properties
IUPAC Name |
2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKOGQMQLSNOF-GBNDHIKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205717 | |
| Record name | Pseudoisocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoisocytidine | |
CAS RN |
57100-18-2 | |
| Record name | Pseudoisocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudoisocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSEUDOISOCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDH73L8XQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



